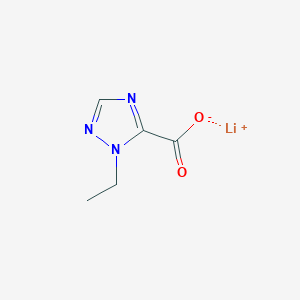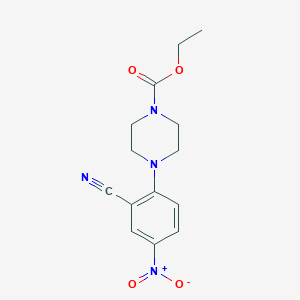![molecular formula C17H15N3O3S2 B2533352 Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 391874-84-3](/img/structure/B2533352.png)
Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, ethyl nitroacetate, a glycine template, has been used to prepare α-amino esters. The reaction sequence involves condensation with various arylacetals to give ethyl 3-aryl-2-nitroacrylates, followed by a reduction into α-amino esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, ethyl 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, have been reported . It has a molecular weight of 339.42 and a purity of 90%. It should be stored at a temperature between 28 C .
Scientific Research Applications
Glutaminase Inhibition for Therapeutic Applications
Research on analogs of thiadiazole compounds, including Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, has shown promising results in the inhibition of kidney-type glutaminase (GLS). GLS inhibition is a therapeutic target for various diseases, including cancer. The studies demonstrate the potential of thiadiazole derivatives as potent and selective allosteric inhibitors, offering insights into the development of drugs with improved pharmacological profiles (Shukla et al., 2012).
Heterocyclic Compound Synthesis
The synthesis and pharmacological evaluation of thiadiazole derivatives, including this compound, have been central to research efforts aimed at creating new heterocyclic compounds. These efforts have led to the development of compounds with potential applications in treating various diseases, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).
Antimicrobial and Antifungal Agents
Research has also focused on the antimicrobial and antifungal properties of thiadiazole derivatives. Studies have identified several compounds, including this compound, with moderate activity against pathogenic bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Sah et al., 2014).
Novel Synthetic Pathways
The compound has been part of studies exploring novel synthetic pathways for creating diverse functionalized molecules. These studies have led to the development of new methodologies for the synthesis of thiadiazole derivatives, which are valuable for further pharmaceutical research and development (Hadadianpour & Pouramiri, 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELGLDLTWJYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)



amine dihydrochloride](/img/structure/B2533277.png)




![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
